Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-
Description
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- (commonly known as Gemcitabine in its active form, after deprotection) is a fluorinated deoxycytidine analogue with significant antitumor activity. Structurally, it features two fluorine atoms at the 2'-position of the sugar moiety, replacing hydroxyl groups, and a benzoyl-protected cytosine base (Fig. 1). This modification enhances metabolic stability, resistance to deamination by cytidine deaminase (CDA), and affinity for deoxycytidine kinase (dCK), which phosphorylates it into its active triphosphate form (dFdCTP) .
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDTRXWNNAGKY-MPKXVKKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Protection and Oxidation
D-Ribose is first converted to methyl-β-D-riboside (compound 1) via acid-catalyzed methanolysis using HCl or SnCl₂. The 3' and 5' hydroxyl groups are then protected with a 1,1,3,3-tetraisopropyldisiloxane (TIPS) group, yielding methyl-3,5-O-TIPS-β-D-riboside. Oxidation of the 2'-hydroxyl to a ketone is achieved using Dess-Martin periodinane (DMP) or CrO₃ in anhydrous dichloromethane at −5°C to 25°C.
Fluorination and Benzyl Protection
The 2'-keto intermediate undergoes difluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, yielding methyl-3,5-O-TIPS-2,2-difluoro-β-D-riboside. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) exposes the 3' and 5' hydroxyls, which are then protected with benzyl groups via benzyl bromide in the presence of NaH. This generates methyl-3,5-O-dibenzyl-2,2-difluoro-β-D-riboside, a stable intermediate for glycosylation.
Glycosylation with N-Benzoylcytosine
Activation of the anomeric position is accomplished using methanesulfonyl chloride (MsCl), forming the 1'-mesylate. Coupling with N-benzoylcytosine (prepared via benzoylation of cytosine using benzoyl chloride and 4-dimethylaminopyridine (DMAP)) proceeds in acetonitrile at 120°C for 3 hours, achieving an 85.5% yield. Final deprotection of the benzyl groups via hydrogenolysis with Pd/C affords the target compound.
Key Data Table 1: Reaction Parameters for D-Ribose Route
Alternative Route from 1,6-Anhydro-β-D-Glucose
Patent US7214791 describes a pathway starting from 1,6-anhydro-β-D-glucose, which avoids the need for extensive hydroxyl protection.
Oxidative Ring Opening
1,6-Anhydro-β-D-glucose is treated with periodic acid (HIO₄) to cleave the anhydro ring, yielding a dialdehyde intermediate. Selective reduction with NaBH₄ converts the aldehyde groups to primary alcohols, forming 2-deoxy-2,2-difluoro-D-ribofuranose after fluorination with SF₄ in the presence of HF.
Direct Glycosylation
The difluororibose intermediate is activated as its 1'-trichloroacetimidate and coupled with N-benzoylcytosine under Lewis acid catalysis (BF₃·OEt₂). This one-pot method achieves a 78% yield, bypassing intermediate protection steps.
Key Data Table 2: Comparison of Starting Materials
| Parameter | D-Ribose Route | 1,6-Anhydroglucose Route |
|---|---|---|
| Total Steps | 9 | 5 |
| Overall Yield (%) | 42 | 58 |
| Cost of Raw Materials | Low | Moderate |
| Scalability | Industrial | Pilot-scale |
Protection Strategy Optimization
N-Benzoylation of Cytosine
The preparation of N-benzoylcytosine is critical for efficient glycosylation. Patent CN105541728A details an optimized method using benzoyl chloride (1.2 equiv) and DMAP (0.1 equiv) in acetonitrile at 5–10°C, achieving ≥99% purity and 93% yield. This surpasses earlier methods using benzoyl cyanide, which required harsh conditions (DMSO, 80°C) and yielded only 75%.
Silicon vs. Benzyl Protection
While TIPS groups offer robust protection during fluorination, their removal requires hazardous fluoride reagents. Benzyl groups, though stable, necessitate hydrogenolysis, which may incompatibilities with sensitive functionalities. Emerging alternatives like p-methoxybenzyl (PMB) groups are under investigation for orthogonal deprotection.
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: The compound can be reduced under specific conditions to remove the benzoyl group.
Substitution: The fluorine atoms at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the benzoyl group.
Reduction Products: De-benzoylated cytidine analogues.
Substitution Products: Nucleoside analogues with different substituents at the 2’ position.
Scientific Research Applications
Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- involves its incorporation into DNA or RNA, where it can:
Inhibit DNA/RNA Synthesis: By acting as a chain terminator during nucleic acid synthesis.
Enzyme Inhibition: Inhibit enzymes such as DNA polymerase and ribonucleotide reductase, which are crucial for DNA replication and repair.
Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting their DNA synthesis.
Comparison with Similar Compounds
Mechanism of Action :
- DNA Incorporation : dFdCTP competes with dCTP for incorporation into DNA, causing chain termination after the addition of one subsequent nucleotide .
- Ribonucleotide Reductase Inhibition: Its diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase (RNR), depleting dNTP pools (notably dATP in solid tumors), which disrupts DNA repair and synthesis .
- Radiosensitization: dATP depletion enhances radiation-induced DNA damage, particularly in apoptosis-prone cells like HT-29 colon carcinoma .
Gemcitabine is clinically approved for pancreatic, non-small cell lung, and breast cancers, with superior efficacy in solid tumors compared to hematological malignancies .
Comparison with Similar Compounds
Cytarabine (Ara-C)
Structural Differences: Ara-C replaces the 2'-OH with an arabinose configuration (β-D-arabinofuranose) instead of gemcitabine’s 2',2'-difluoro substitution.
Key Findings :
2'-Deoxy-2'-Methylidenecytidine (DMDC)
Structural Differences : DMDC replaces 2'-OH with a methylidene group.
Key Findings :
Fluorinated Adenosine Analogues
Examples : Cl-F(↑)-dAdo, Cl-F(↓)-dAdo, Cl-diF(↑↓)-dAdo ().
Key Findings :
Antiviral Fluorinated Analogues
Examples : Mericitabine (PSI-6130), 4'-azido-2'-difluorocytidine ().
Key Findings :
- Fluorination at 2' enhances metabolic stability across applications, but target specificity depends on sugar conformation and substituents .
Structural-Activity Relationships (SAR)
- 2',2'-Difluoro Substitution : Increases dCK affinity, reduces deamination, and prolongs triphosphate retention .
- N-Benzoyl Protection : Enhances prodrug stability during synthesis; removed in vivo to yield active gemcitabine .
- Sugar Conformation: Arabino-configuration (e.g., Cl-F(↑)-dAdo) improves RNR inhibition, whereas ribo-configuration broadens toxicity .
Biological Activity
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is a modified nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article delves into its synthesis, mechanisms of action, biological effects, and comparisons with similar compounds.
Chemical Structure and Synthesis
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is characterized by a benzoyl group attached to the cytidine base and two fluorine atoms replacing hydrogen atoms at the 2' position of the deoxyribose sugar. The synthesis typically involves several key steps:
- Starting Material : A ribofuranose derivative (e.g., 1-halo ribofuranose).
- Glycosylation : Reacting the ribofuranose with a protected cytosine base.
- Fluorination : Introducing fluorine atoms at the 2' position.
- Benzoylation : Adding the benzoyl group via reaction with benzoyl chloride in the presence of a base.
The biological activity of Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- can be attributed to its incorporation into nucleic acids, where it exhibits several mechanisms:
- Inhibition of DNA/RNA Synthesis : Acts as a chain terminator during nucleic acid synthesis.
- Enzyme Inhibition : Inhibits key enzymes like DNA polymerase and ribonucleotide reductase, essential for DNA replication and repair.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells by disrupting their DNA synthesis.
Antiviral and Anticancer Potential
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- has been studied for its antiviral properties, particularly against RNA viruses. Its mechanism involves mimicking natural nucleotides, thus interfering with viral replication processes. Additionally, its anticancer potential is linked to its ability to inhibit rapidly dividing cancer cells by disrupting their nucleic acid synthesis.
Case Studies
- Antiviral Activity : In research studies, this compound demonstrated significant inhibition of viral replication in vitro, showing promise as a candidate for antiviral drug development.
- Cancer Cell Studies : Experiments involving various cancer cell lines indicated that treatment with Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Mechanism of Action | Clinical Use |
|---|---|---|---|
| Gemcitabine | Two fluorine atoms at 2' position | Chain terminator; inhibits DNA synthesis | Cancer therapy |
| Cytarabine | Modified nucleoside with different sugar structure | Inhibits DNA polymerase; used in leukemia treatment | Cancer therapy |
| Fluorouracil | Pyrimidine analogue | Incorporates into RNA/DNA; disrupts function | Chemotherapy |
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is unique due to the combination of both the benzoyl group and fluorine atoms, enhancing its stability and efficacy compared to other nucleoside analogues .
Q & A
Q. What are the key synthetic strategies for preparing fluorinated cytidine analogs such as N-benzoyl-2'-deoxy-2',2'-difluorocytidine?
The synthesis of 2'-deoxy-2',2'-difluorocytidine derivatives often involves fluorination of ribose or deoxyribose precursors. A neighboring-group participation mechanism is proposed for 2',3'-dideoxy-2',3'-difluoro nucleosides, diverging from classical SN1/SN2 pathways . Electrophilic fluorination of 2-deoxyribonolactone intermediates using Selectfluor or DAST (diethylaminosulfur trifluoride) is another method, enabling stereocontrol at the 2'-position . For N-benzoyl-protected analogs, benzoylation of the cytidine base and subsequent fluorination steps are critical to prevent unwanted side reactions .
Q. How is the conformational analysis of 2'-fluorinated cytidine derivatives performed to assess their biological activity?
Conformational studies rely on NMR spectroscopy and X-ray crystallography. For example, 2'-deoxy-2',2'-difluoro modifications enforce a C3'-endo sugar pucker, which mimics the ribose conformation in RNA. This alters base-stacking interactions and binding affinity to viral polymerases or enzymes like ribonucleotide reductase . Computational methods (e.g., DFT calculations) complement experimental data to predict steric and electronic effects of fluorine substituents .
Q. What mechanisms underlie the enzyme inhibition properties of 2'-difluorocytidine analogs?
These analogs act as mechanism-based inhibitors. For instance, 2'-deoxy-2',2'-difluorocytidine-5'-diphosphate (dFdCDP) irreversibly inactivates ribonucleotide reductase (RNR) by generating a reactive furanone intermediate after hydrogen abstraction at the 3'-position . The N-benzoyl group further stabilizes the transition state in enzymatic binding pockets, enhancing inhibitory potency .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antiviral efficacy of 2'-difluorocytidine analogs against RNA viruses?
Experimental Design Considerations:
- Cell-based assays : Use HCV replicon systems (e.g., Huh-7 cells) or influenza A (H5N1)-infected MDCK cells to measure EC50 values .
- Metabolic stability : Co-administer cytidine deaminase (CDA) inhibitors (e.g., cedazuridine) to mitigate rapid deactivation .
- Resistance profiling : Serial passaging of viruses under suboptimal drug concentrations identifies mutations in viral polymerases (e.g., NS5B for HCV) .
Q. How can the metabolic instability of 2'-difluorocytidine analogs be addressed in pharmacokinetic studies?
Strategies include:
- Chemical modification : Introduce 4'-azido or 3'-O-methyl groups to reduce deamination by CDA .
- Prodrug approaches : Use lipophilic esters (e.g., 3',5'-dibenzoate) to enhance intestinal absorption and prolong half-life .
- Co-administration : Pair with CDA inhibitors (e.g., tetrahydrouridine derivatives) to block hepatic degradation .
Q. How should researchers reconcile contradictory data on the antiviral potency of fluorinated cytidine analogs across studies?
Analysis Framework:
- Assay variability : Compare cell lines (e.g., primary hepatocytes vs. transformed cells) and replication systems (replicons vs. live virus) .
- Metabolite quantification : Use LC-MS/MS to measure intracellular levels of active triphosphate forms, as discrepancies may arise from differential phosphorylation .
- Structural analogs : Control for stereochemistry (e.g., 2'-fluoroarabino vs. ribo configurations), which drastically alters target binding .
Q. What role do fluorine-induced conformational changes play in the bioactivity of 2'-difluorocytidine analogs?
The 2',2'-difluoro substitution locks the sugar moiety in a rigid C3'-endo conformation, mimicking RNA-like structures. This enhances binding to RNA-dependent RNA polymerases (e.g., HCV NS5B) but reduces compatibility with DNA-dependent enzymes . Molecular dynamics simulations can predict how fluorination impacts binding pocket interactions, guiding rational design .
Q. What synergistic drug combinations can enhance the therapeutic potential of 2'-difluorocytidine analogs?
- Epigenetic modulators : Combining with decitabine (a DNA methyltransferase inhibitor) amplifies antileukemic effects, as seen in FDA-approved ASTX727 .
- Antiviral cocktails : Pair with protease inhibitors (e.g., grazoprevir) or NS5A inhibitors (e.g., ledipasvir) to suppress viral escape mutants in HCV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
